(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride
Overview
Description
The compound “(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride” belongs to the class of organic compounds known as cyclopropanes, which are compounds containing the cyclopropane moiety .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed by molecular modeling studies . The exact structure of “(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride” would need to be determined experimentally.Chemical Reactions Analysis
The chemical reactions that “(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride” undergoes would depend on its functional groups. Cyclopropane derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods. These properties include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Derivative Production
Enantiomerically Pure Derivatives : The compound has been used in the synthesis of enantiomerically pure derivatives. For instance, (1S,2S)-1-amino-2-methylcyclopropanephosphonic acid was synthesized from a related precursor using chiral amines and trialkyl phosphite, demonstrating the compound's utility in producing enantiomerically pure products (Fadel & Tesson, 2000).
Antiviral Agent Synthesis : This compound has been utilized in the design and synthesis of novel tricyclic compounds with anti-influenza virus activity. One such derivative demonstrated potent activity against the influenza A virus, highlighting its potential in antiviral drug development (Oka et al., 2001).
Organic Synthesis : It has been a key component in the productive synthesis of compounds like 1-ethynylcyclopropylamine. These syntheses contribute to the development of new organic compounds with potential applications in various fields (Kozhushkov et al., 2010).
Chemical Reactions and Mechanisms
Ring-Opening Reactions : The compound has been involved in Lewis acid-catalyzed ring-opening reactions. This method was applied in the enantioselective synthesis of specific reuptake inhibitors, demonstrating its importance in precise chemical transformations (Lifchits & Charette, 2008).
Stereocontrolled Synthesis : It played a role in the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, showcasing its utility in creating specific stereochemical configurations in compounds (Baird et al., 2001).
Cyclopropanation Reactions : The compound has been instrumental in cyclopropanation reactions, which are crucial for forming C-cyclopropylalkylamines. These reactions have high yield and excellent diastereoselectivities, making them valuable in precise synthetic chemistry (Wipf et al., 2003).
Mechanism of Action
Target of Action
The primary target of (1S,2S)-2-Methylcyclopropan-1-amine hydrochloride, also known as Pseudoephedrine, is the adrenergic receptor system . It acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors .
Mode of Action
Pseudoephedrine’s principal mechanism of action relies on its direct action on the adrenergic receptor system . The vasoconstriction that pseudoephedrine produces is believed to be principally an α-adrenergic receptor response . This agonism of adrenergic receptors produces vasoconstriction which is used as a decongestant .
Pharmacokinetics
For pseudoephedrine, a 240mg oral dose reaches a cmax of 2463±105ng/mL fed and 2725±134ng/mL fasted, with a Tmax of 660±138h fed and 1187±072h fasted, with an AUC of 68620±3341ngh/mL fed and 7535.1±333.0ngh/mL fasted . The apparent volume of distribution of pseudoephedrine is 2.6-3.3L/kg .
Result of Action
Given its action on the adrenergic receptor system, it can be inferred that it causesvasoconstriction , leading to a reduction in swelling and congestion in the nasal passages and sinuses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2S)-2-methylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKNIYQAIAEGO-MMALYQPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride | |
CAS RN |
2088414-03-1 | |
Record name | (1S,2S)-2-methylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.